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Compound of Interest

Compound Name: 2,3-Dimethoxy-1,4-benzoquinone

Cat. No.: B1581915 Get Quote

2,3-Dimethoxy-1,4-benzoquinone, identified by CAS Number 3117-02-0, is a pivotal member

of the quinone family of organic compounds. Quinones are ubiquitous in nature and are central

to critical biological processes, most notably electron transport in cellular respiration. This

specific molecule, characterized by a benzoquinone ring substituted with two methoxy groups

at the 2 and 3 positions, serves as a fundamental scaffold. While its methylated analog, 2,3-

dimethoxy-5-methyl-1,4-benzoquinone (ubiquinone-0), is the core structure of the well-known

coenzyme Q family, the unmethylated parent compound possesses its own unique profile of

chemical reactivity and biological significance.[1] It has been isolated from natural sources,

such as the root of Newbouldia laevis, and is noted for potential antimicrobial and antimalarial

properties.[2] This guide provides an in-depth exploration of its chemical properties, synthesis,

biological activities, and applications, offering a technical resource for professionals in the field

of drug discovery and biochemical research.

Section 1: Physicochemical and Structural
Characteristics
The utility of any compound in a research or development setting begins with a thorough

understanding of its fundamental properties. 2,3-Dimethoxy-1,4-benzoquinone is a solid at

room temperature with a distinct set of physicochemical characteristics that dictate its handling,

solubility, and reactivity.
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Property Value Source

CAS Number 3117-02-0 PubChem[3]

Molecular Formula C₈H₈O₄ PubChem[3]

Molecular Weight 168.15 g/mol PubChem[3]

IUPAC Name
2,3-dimethoxycyclohexa-2,5-

diene-1,4-dione
PubChem[3]

Melting Point 66-67 °C ChemicalBook[2]

Boiling Point 327.3±42.0 °C (Predicted) ChemicalBook[2]

Density 1.24±0.1 g/cm³ (Predicted) ChemicalBook[2]

Appearance Solid HMDB[4]

The planar quinone ring, flanked by two electron-donating methoxy groups, is the key to its

chemical behavior. These methoxy groups influence the electron density of the quinone

system, modulating its redox potential and its susceptibility to nucleophilic attack—a critical

aspect explored in its biological interactions. Theoretical studies on related methoxy-substituted

benzoquinones confirm that the orientation of the methoxy groups significantly impacts the

molecule's structural parameters and vibrational frequencies.[5]

Section 2: Synthesis and Chemical Reactivity
While 2,3-Dimethoxy-1,4-benzoquinone can be isolated from natural sources, chemical

synthesis provides a reliable and scalable source for research. A known synthetic route has

been reported in the scientific literature, providing a basis for its laboratory preparation.[2]

The synthesis of related benzoquinones, such as the crucial Coenzyme Q series starting

material 2,3-dimethoxy-5-methyl-1,4-benzoquinone, often involves the oxidation of a

corresponding substituted phenol or aniline.[6][7] For instance, a common strategy involves the

oxidation of 3,4,5-trimethoxytoluene using an oxidizing agent like hydrogen peroxide in acetic

acid.[7] This highlights a general principle in quinone chemistry: the controlled oxidation of

electron-rich aromatic systems.
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Below is a conceptual workflow illustrating a generalized synthetic approach to a dimethoxy-

benzoquinone derivative.

Substituted Aromatic Precursor
(e.g., Dimethoxybenzene derivative)

Oxidation Reaction
(e.g., with H₂O₂/CH₃COOH)

Oxidizing Agent Purification
(Crystallization/Chromatography)

Crude Product 2,3-Dimethoxy-1,4-benzoquinonePure Compound

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of a dimethoxy-benzoquinone.

The core reactivity of 2,3-dimethoxy-1,4-benzoquinone is dominated by its redox properties.

The quinone moiety can undergo a two-electron, two-proton reduction to form the

corresponding hydroquinone. This reversible transformation is central to its biological function.

Section 3: Biological Activity and Mechanisms of
Action
The benzoquinone scaffold is a well-established pharmacophore, and its derivatives exhibit a

wide spectrum of biological activities. The interest in 2,3-dimethoxy-1,4-benzoquinone and its

analogs stems from their potential roles in antimicrobial, antioxidant, and anti-inflammatory

processes.

Redox Cycling and Antioxidant Properties
The defining feature of benzoquinones is their ability to participate in redox cycling. The

quinone form can accept electrons to become a semiquinone radical anion, and further, a

hydroquinone. Conversely, the hydroquinone can be oxidized back to the quinone, a process

that can interact with molecular oxygen to produce reactive oxygen species (ROS). This duality

means that depending on the cellular environment, it can act as either an antioxidant or a pro-

oxidant.

The antioxidant activity of related benzoquinones, like idebenone, is attributed to the electron-

donating properties of the reduced hydroquinone form, which can effectively scavenge free

radicals.[8] Hydroxylated derivatives of dimethoxy-1,4-benzoquinones have been shown to be

even stronger radical scavengers than their parent compounds.[9]
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Caption: The redox cycle of a benzoquinone, illustrating its antioxidant potential.

Antimicrobial and Other Bioactivities
As a natural product from Newbouldia laevis, 2,3-dimethoxy-1,4-benzoquinone is reported to

have potential antimicrobial and antimalarial activities.[2] This aligns with the known properties

of many quinone compounds, which can interfere with microbial metabolic pathways.

Furthermore, studies on the closely related 2,6-dimethoxy-1,4-benzoquinone have revealed a

host of other activities that suggest promising avenues of research for the 2,3-isomer. These

include:

Anti-inflammatory Effects: Alleviating ulcerative colitis in mouse models by suppressing the

NLRP3 inflammasome.[10]

Anticancer Properties: Inducing apoptosis and cell cycle arrest in cancer cells and inhibiting

tumor growth.[4][11]

Metabolic Regulation: Increasing skeletal muscle mass and performance by modulating the

AKT/mTOR signaling pathway.[12]
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While these activities are for a structural isomer, they underscore the therapeutic potential of

the dimethoxy-benzoquinone scaffold. One patent application has also listed 2,3-dimethoxy-
1,4-benzoquinone as a potential opioid receptor antagonist.[13]

Section 4: Applications in Research and Drug
Development
The unique properties of 2,3-dimethoxy-1,4-benzoquinone make it a valuable tool and a

promising starting point for drug discovery.

Model Compound for Redox Biology: Its simple, well-defined structure is ideal for studying

the fundamental mechanisms of electron transfer and oxidative stress in biological systems.

[14]

Scaffold for Medicinal Chemistry: It serves as a versatile building block for the synthesis of

more complex molecules. Researchers can modify the quinone ring to enhance potency,

selectivity, and pharmacokinetic properties, aiming for novel therapeutics.[15]

Probe for Target Identification: Its ability to interact with various biological pathways makes it

a useful probe to investigate enzyme function and identify new drug targets.

Section 5: Experimental Protocol: In Vitro
Antioxidant Activity (DPPH Assay)
To provide a practical context, this section details a standard protocol for evaluating the radical

scavenging activity of 2,3-dimethoxy-1,4-benzoquinone using the DPPH (2,2-diphenyl-1-

picrylhydrazyl) assay. This is a common, reliable method for screening antioxidant potential.

Principle
DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can

donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H,

resulting in a color change from violet to yellow. The degree of discoloration, measured

spectrophotometrically, is proportional to the scavenging activity of the compound.

Materials and Reagents
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2,3-Dimethoxy-1,4-benzoquinone (Test Compound)

DPPH (2,2-diphenyl-1-picrylhydrazyl)

Ascorbic Acid or Trolox (Positive Control)

Methanol or Ethanol (ACS Grade)

96-well microplate

Microplate spectrophotometer (capable of reading at ~517 nm)

Micropipettes

Step-by-Step Methodology
Preparation of Solutions:

DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. Causality: This

concentration provides a suitable initial absorbance for measurement. The solution should

be freshly prepared and kept in the dark to prevent degradation.

Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of 2,3-dimethoxy-1,4-
benzoquinone in methanol.

Serial Dilutions: From the stock solution, prepare a series of dilutions (e.g., 100, 50, 25,

12.5, 6.25 µg/mL) of the test compound. Causality: Testing a range of concentrations is

essential to determine the IC₅₀ value (the concentration required to scavenge 50% of the

radicals).

Positive Control: Prepare serial dilutions of Ascorbic Acid or Trolox with the same

concentration range as the test compound.

Assay Procedure:

Blank: Add 100 µL of methanol to a well. This is used to zero the spectrophotometer.
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Control: Add 50 µL of methanol and 50 µL of the DPPH stock solution to a well. This

represents 100% of the DPPH radical activity.

Test Samples: Add 50 µL of each dilution of the test compound to separate wells, followed

by 50 µL of the DPPH stock solution.

Positive Control Samples: Add 50 µL of each dilution of the positive control to separate

wells, followed by 50 µL of the DPPH stock solution.

Incubation and Measurement:

Mix the contents of the wells gently.

Incubate the plate in the dark at room temperature for 30 minutes. Causality: Incubation

allows the scavenging reaction to reach completion. Protection from light is crucial as

DPPH is light-sensitive.

Measure the absorbance of each well at 517 nm using the microplate reader.

Data Analysis:

Calculate the percentage of radical scavenging activity for each concentration using the

following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

A_control = Absorbance of the control

A_sample = Absorbance of the test sample

Plot the % Inhibition against the concentration of the test compound to determine the IC₅₀

value.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581915?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Preparation 2. Assay Setup (96-well plate) 3. Analysis

Prepare DPPH Solution
(0.1 mM in Methanol)

Prepare Test Compound
& Control Dilutions

Add 50µL Sample/Control
+ 50µL DPPH Solution

Incubate 30 min
in the dark

Measure Absorbance
at 517 nm

Calculate % Inhibition

Determine IC₅₀ Value

cluster_prep

cluster_assay

cluster_analysis

Click to download full resolution via product page

Caption: Workflow diagram for the DPPH radical scavenging assay.

Section 6: Safety and Handling
As with any chemical reagent, proper safety protocols must be observed when handling 2,3-
Dimethoxy-1,4-benzoquinone. Based on available safety data, the compound is classified

with the following hazards:

H315: Causes skin irritation.[3]

H319: Causes serious eye irritation.[3]

H335: May cause respiratory irritation.[3]

Precautionary Measures:

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses

with side shields or goggles, and a lab coat.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1581915?utm_src=pdf-body-img
https://www.benchchem.com/product/b1581915?utm_src=pdf-body
https://www.benchchem.com/product/b1581915?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/76565
https://pubchem.ncbi.nlm.nih.gov/compound/76565
https://pubchem.ncbi.nlm.nih.gov/compound/76565
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581915?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Handling: Avoid breathing dust. Wash hands thoroughly after handling.[16]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local regulations.

Conclusion
2,3-Dimethoxy-1,4-benzoquinone (CAS 3117-02-0) is more than just a simple organic

molecule; it is a versatile chemical entity with significant potential. Its well-defined structure,

coupled with its inherent redox activity, makes it an excellent model for fundamental

biochemical studies. The preliminary evidence of its antimicrobial properties, along with the

broad spectrum of potent activities seen in its close structural relatives, positions it as a

promising scaffold for the development of new therapeutic agents. For researchers in drug

discovery and chemical biology, a comprehensive understanding of this compound's properties,

from its synthesis to its biological interactions, is the first step toward unlocking its full potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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